2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole
Beschreibung
The exact mass of the compound 2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole is 347.18584370 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7/c1-19(2,3)18-21-14-6-4-5-7-15(14)26(18)13-10-24(11-13)17-9-8-16-22-20-12-25(16)23-17/h4-9,12-13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFHIHIHRAMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-tert-butyl-1-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a unique arrangement of multiple heterocycles, including a triazole and a benzodiazole moiety. Its molecular formula is with a molecular weight of 286.34 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazolo ring : Cyclization of hydrazine derivatives with pyridazine precursors.
- Synthesis of the azetidine ring : Cyclization reactions involving suitable amines.
- Final coupling : Nucleophilic substitution to link the triazolo and azetidine components.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the triazole structure exhibit significant antimicrobial activity. For instance:
- In vitro studies show that derivatives of the triazolo[4,3-b]pyridazine exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 2-tert-butyl... | Antibacterial against S. aureus | |
| 2-tert-butyl... | Antifungal against Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In preclinical models:
- It showed significant inhibition of cancer cell proliferation in various cancer types, including breast and lung cancers.
- The mechanism involves inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Research indicates that compounds similar to 2-tert-butyl... can inhibit COX enzymes, which are critical in the inflammatory pathway:
- IC50 values for COX-2 inhibition were found to be comparable to standard anti-inflammatory drugs like celecoxib .
The biological activity of 2-tert-butyl... is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study reported that treatment with 2-tert-butyl... resulted in a 70% reduction in tumor size in xenograft models .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against resistant strains of bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
